(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Description

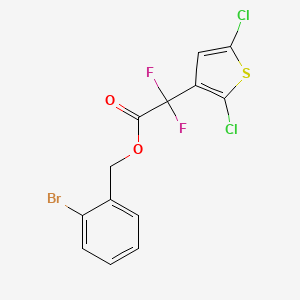

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a halogenated ester compound featuring a brominated benzyl group, a dichlorinated thiophene ring, and a difluoroacetate backbone. Its molecular formula is C₁₄H₉BrCl₂F₂O₂S (inferred from structural analysis), with a molecular weight of approximately 434.1 g/mol (estimated). This compound is cataloged under the identifier EN300-8816701 by Enamine Ltd., a leading supplier of chemical building blocks .

Properties

Molecular Formula |

C13H7BrCl2F2O2S |

|---|---|

Molecular Weight |

416.1 g/mol |

IUPAC Name |

(2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C13H7BrCl2F2O2S/c14-9-4-2-1-3-7(9)6-20-12(19)13(17,18)8-5-10(15)21-11(8)16/h1-5H,6H2 |

InChI Key |

UQGNQVNMSBTWFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the esterification of (2-Bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives such as (2-azidophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate.

Oxidation: Formation of (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid.

Reduction: Formation of (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroethanol.

Scientific Research Applications

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a complex organic compound with a unique chemical structure, characterized by a bromophenyl group, a dichlorothiophene moiety, and a difluoroacetate functional group. It has potential applications in medicinal chemistry and material sciences due to its unique electronic properties and structural features. The presence of bromine and chlorine atoms suggests that this compound may exhibit interesting biological activities, which are often enhanced by such substitutions.

Scientific Research Applications

this compound has several applications in scientific research:

- It can be used as a building block for the synthesis of pharmaceutical compounds.

- The compound serves as an intermediate in the synthesis of more complex molecules.

- It can be used in the development of new materials with specific properties.

Its applications highlight the versatility of this compound in both medicinal and industrial contexts. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Such studies are essential for advancing the compound's development into potential therapeutic agents.

Reaction and Synthesis

this compound is a complex organic compound that features a bromopyridine moiety linked to a dichlorothiophene acetate group.

The chemical reactivity of this compound can be analyzed through various types of reactions, which are facilitated by various catalysts and conditions that can enhance the yield and selectivity of the desired products.

The synthesis of this compound can be achieved through several methods, requiring careful control of reaction conditions to maximize yield and purity.

Comparison to Similar Compounds

The uniqueness of this compound lies in its combination of multiple halogen substituents and a difluoroacetate group, which may enhance its biological activity compared to simpler analogs. This complexity allows it to potentially interact with multiple biological targets simultaneously.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluorobenzoic acid | Bromine and fluorine substituents | Antimicrobial |

| 5-Chloro-4-(trifluoromethyl)thiazole | Halogenated thiazole ring | Anticancer |

| 1-(4-Bromophenyl)ethanone | Simple aromatic ketone | Antimicrobial |

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: (4-Bromophenyl)methyl Analogue

The 4-bromophenyl positional isomer (EN300-2177382) shares the same core structure but substitutes bromine at the para position of the phenyl ring instead of ortho (Figure 1). This minor positional change can significantly alter electronic and steric properties:

- Molecular Weight : The para isomer has a slightly lower molecular weight (~408–420 g/mol , estimated) due to differences in substituent arrangement .

Ester Variants: Ethyl vs. Methyl Substituents

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5) replaces the brominated benzyl group with an ethyl ester and substitutes the thiophene ring with a dichlorophenyl moiety . Key distinctions include:

- Reactivity : The ethyl group may slow hydrolysis rates compared to methyl esters due to increased steric bulk.

Aromatic Ring Modifications

Compounds like 2-hydroxy-2,2-diphenylacetic acid (CAS 76-93-7) replace the thiophene ring with a diphenylacetic acid structure . This eliminates sulfur’s electronic contributions, reducing aromaticity and altering hydrogen-bonding capacity. Such changes could diminish metal-coordination properties critical in catalyst design.

Complex Ester Derivatives

The sulfonamide-containing ester methyl 2-(2-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (CAS CB4366595) introduces sulfonyl and trifluoromethyl groups, enhancing electrophilic character and metabolic stability compared to the target compound’s simpler halogenated framework .

Data Table: Structural and Functional Comparison

Implications of Structural Differences

- Halogen Positioning : Ortho-bromo substituents may enhance steric interactions in catalytic processes, while para-bromo groups offer better electronic conjugation for π-π stacking .

- Ester Group Size : Methyl esters (target compound) likely hydrolyze faster than ethyl analogues, impacting drug delivery kinetics .

- Aromatic System : Thiophene’s electron-rich sulfur atom improves charge transport in materials science applications compared to phenyl or diphenyl systems .

Biological Activity

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound that has garnered attention for its potential biological activities. The compound is characterized by a bromophenyl group and a dichlorothiophenyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant studies.

- Molecular Formula : C13H7BrCl2F2O2S

- Molecular Weight : 380.1 g/mol

- CAS Number : 2680528-93-0

The biological activity of this compound is largely attributed to its structural components. The bromophenyl and dichlorothiophenyl groups can interact with various molecular targets such as enzymes and receptors. This interaction may modulate biological pathways involved in disease processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown activity against various bacterial strains. The presence of halogen atoms in the structure often enhances the potency of these compounds against microbial targets.

Anticancer Activity

Research has also pointed to the potential anticancer effects of this compound. In vitro studies have demonstrated that derivatives containing bromophenyl and thiophene moieties can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those structurally related to this compound.

- Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- The study highlighted the role of halogen substitution in enhancing antimicrobial activity.

-

Anticancer Properties :

- Another research project assessed the cytotoxic effects of similar compounds on human cancer cell lines.

- Compounds were found to induce apoptosis in breast cancer cells with IC50 values ranging from 10 to 30 µM.

- Mechanistic studies suggested that these compounds may activate caspase pathways leading to programmed cell death.

Data Table: Biological Activity Overview

Q & A

Q. How to address conflicting results in catalytic efficiency studies?

- Methodological Answer :

- Root-Cause Analysis :

Catalyst Characterization : Use XPS/BET analysis to verify catalyst composition/surface area.

Reaction Monitoring : In situ IR spectroscopy to detect intermediate species.

Statistical Validation : Apply ANOVA to identify significant variables (e.g., solvent vs. temperature effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.